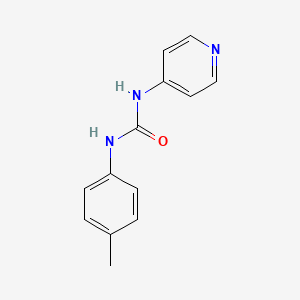
N,N'-bis(5-bromo-2-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(5-bromo-2-methylphenyl)guanidine, also known as BBG, is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that can be synthesized in a variety of ways. BBG has been investigated for its potential use in drug delivery, biochemistry, and pharmacology.
Scientific Research Applications
N,N'-bis(5-bromo-2-methylphenyl)guanidine has been studied for its potential applications in various fields, including drug delivery, biochemistry, and pharmacology. It has been used to study the mechanism of action of drugs, as well as to improve drug delivery and efficacy. This compound has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and infectious diseases. In addition, this compound has been studied for its potential use in the synthesis of new drugs and for its ability to modulate the activity of enzymes.
Mechanism of Action
The mechanism of action of N,N'-bis(5-bromo-2-methylphenyl)guanidine is not fully understood. However, it is believed to interact with receptors on the surface of cells and to modulate their activity. It is also thought to interact with enzymes, which may lead to the activation or inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to modulate the activity of enzymes and to interact with receptors on the surface of cells. In addition, it has been found to have anti-inflammatory and antioxidant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(5-bromo-2-methylphenyl)guanidine in lab experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored for extended periods of time. However, this compound is not soluble in water, so it must be dissolved in a solvent before use.
Future Directions
There are many potential future directions for the use of N,N'-bis(5-bromo-2-methylphenyl)guanidine. It could be used to develop new drugs, to improve drug delivery and efficacy, and to study the mechanism of action of drugs. In addition, it could be used to study the biochemical and physiological effects of drugs, as well as to modulate the activity of enzymes. Finally, this compound could be used to develop new therapeutic agents for the treatment of various diseases.
Synthesis Methods
N,N'-bis(5-bromo-2-methylphenyl)guanidine can be synthesized via several methods, including the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine hydrochloride, the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine carbonate, and the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine sulfate. The most common method of synthesis is the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine hydrochloride, which produces the desired this compound in high yields.
properties
IUPAC Name |
1,2-bis(5-bromo-2-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAGZATBRITDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=NC2=C(C=CC(=C2)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)






